1,3-Dimethyl-2,5-dioxo-4,4-diphenylpyrrolidine-3-carbonitrile
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Overview
Description
1,3-Dimethyl-2,5-dioxo-4,4-diphenylpyrrolidine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with dimethyl, dioxo, diphenyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,5-dioxo-4,4-diphenylpyrrolidine-3-carbonitrile typically involves the reaction of acetylene dicarboxylate, aniline, and various aromatic aldehydes. This reaction is catalyzed by citric acid and can be performed using a one-pot mortar-pestle grinding method . This green synthesis method is characterized by high yields and cost-efficiency.
Industrial Production Methods
The use of mechano-chemical methods, such as planetary ball milling, and microwave irradiation approaches have been explored for similar compounds .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2,5-dioxo-4,4-diphenylpyrrolidine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO₄ or OsO₄.
Reduction: Reduction reactions can be carried out using H₂/Ni or LiAlH₄.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃/Py
Reduction: H₂/Ni, LiAlH₄, NaBH₄
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,3-Dimethyl-2,5-dioxo-4,4-diphenylpyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2,5-dioxo-4,4-diphenylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylboronic acid
- 4,5-Dimethyl-1,3-dioxol-2-one
- 1,3-Dioxanes and 1,3-Dioxolanes
Uniqueness
1,3-Dimethyl-2,5-dioxo-4,4-diphenylpyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61149-30-2 |
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Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
1,3-dimethyl-2,5-dioxo-4,4-diphenylpyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C19H16N2O2/c1-18(13-20)16(22)21(2)17(23)19(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3 |
InChI Key |
YNZDNXIFQISOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)C)C#N |
Origin of Product |
United States |
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